molecular formula C21H27N3O4S B11163169 N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-methionine

N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-methionine

Cat. No.: B11163169
M. Wt: 417.5 g/mol
InChI Key: FUTQSHFQOJNMEL-JMLCCBQJSA-N
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Description

4-(METHYLSULFANYL)-2-({4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)BUTANOIC ACID is a complex organic compound with a unique structure that includes a quinazolinone moiety, a cyclohexyl group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(METHYLSULFANYL)-2-({4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)BUTANOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Moiety: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction or Friedel-Crafts alkylation.

    Incorporation of the Butanoic Acid Backbone: This step involves the formation of an amide bond between the quinazolinone derivative and a butanoic acid derivative, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(METHYLSULFANYL)-2-({4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone moiety can be reduced to a dihydroquinazoline using reducing agents like lithium aluminum hydride.

    Substitution: The butanoic acid group can undergo esterification or amidation reactions with alcohols or amines in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: EDCI, DCC, alcohols, amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazolines.

    Substitution: Esters, amides.

Scientific Research Applications

4-(METHYLSULFANYL)-2-({4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)BUTANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and potential biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(METHYLSULFANYL)-2-({4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)BUTANOIC ACID is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinazolinone moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The cyclohexyl group may enhance the compound’s binding affinity and specificity, while the butanoic acid backbone may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfonyl)phenol: Similar in having a methylsulfonyl group but lacks the quinazolinone and cyclohexyl moieties.

    4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]benzoic acid: Contains the quinazolinone moiety but differs in the rest of the structure.

Uniqueness

4-(METHYLSULFANYL)-2-({4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)BUTANOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H27N3O4S

Molecular Weight

417.5 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-[[4-[(4-oxoquinazolin-3-yl)methyl]cyclohexanecarbonyl]amino]butanoic acid

InChI

InChI=1S/C21H27N3O4S/c1-29-11-10-18(21(27)28)23-19(25)15-8-6-14(7-9-15)12-24-13-22-17-5-3-2-4-16(17)20(24)26/h2-5,13-15,18H,6-12H2,1H3,(H,23,25)(H,27,28)/t14?,15?,18-/m0/s1

InChI Key

FUTQSHFQOJNMEL-JMLCCBQJSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)C1CCC(CC1)CN2C=NC3=CC=CC=C3C2=O

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1CCC(CC1)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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